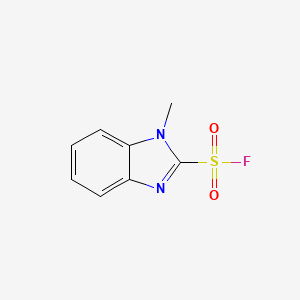

1-Metilbencimidazol-2-sulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylbenzimidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the sulfonyl fluoride group in 1-Methylbenzimidazole-2-sulfonyl fluoride makes it a valuable intermediate in the synthesis of biologically active molecules and functional materials .

Aplicaciones Científicas De Investigación

1-Methylbenzimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

1-Methylbenzimidazole-2-sulfonyl fluoride is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its wide range of biological activities . Benzimidazole derivatives have been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response .

Mode of Action

Benzimidazole derivatives are known to interact with their targets (such as cox-1 and cox-2) and inhibit their activity . This inhibition can lead to a decrease in the production of prostaglandins, molecules that mediate inflammation, pain, and fever in the body .

Biochemical Pathways

The primary biochemical pathway affected by 1-Methylbenzimidazole-2-sulfonyl fluoride is likely the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2, the compound can disrupt this pathway and reduce the production of prostaglandins, thereby alleviating symptoms of inflammation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability and therapeutic efficacy.

Result of Action

The inhibition of COX-1 and COX-2 by 1-Methylbenzimidazole-2-sulfonyl fluoride can lead to a decrease in the production of prostaglandins. This can result in a reduction of inflammation, pain, and fever, which are commonly associated with conditions such as arthritis and other inflammatory diseases .

Action Environment

The action, efficacy, and stability of 1-Methylbenzimidazole-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .

Análisis Bioquímico

Biochemical Properties

1-Methylbenzimidazole-2-sulfonyl fluoride plays a significant role in biochemical reactions. It has been found to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of benzimidazoles, a process that involves the interaction with aromatic diamines and carboxylic acids . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 1-Methylbenzimidazole-2-sulfonyl fluoride on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and the biochemical environment, it has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression . It may also influence enzyme activity, either through inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methylbenzimidazole-2-sulfonyl fluoride can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Detailed studies on these temporal effects, particularly in in vitro or in vivo studies, are currently lacking.

Metabolic Pathways

1-Methylbenzimidazole-2-sulfonyl fluoride may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may influence metabolic flux or metabolite levels

Métodos De Preparación

The synthesis of 1-Methylbenzimidazole-2-sulfonyl fluoride can be achieved through several routes. One common method involves the reaction of 1-methylbenzimidazole with a sulfonyl fluoride reagent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and an appropriate solvent, like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial production methods often involve the use of more efficient and scalable processes. For example, a one-pot synthesis approach can be employed, where sulfonates or sulfonic acids are directly converted to sulfonyl fluorides using readily available reagents under mild conditions . This method is advantageous due to its simplicity and cost-effectiveness.

Análisis De Reacciones Químicas

1-Methylbenzimidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

1-Methylbenzimidazole-2-sulfonyl fluoride can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Similar in structure but lacks the sulfonyl fluoride group, making it less reactive in certain applications.

2-Ethylbenzimidazole: Another derivative with different substituents, leading to variations in reactivity and applications.

2-Propylbenzimidazole: Similar to 2-Ethylbenzimidazole but with a longer alkyl chain, affecting its physical and chemical properties.

The presence of the sulfonyl fluoride group in 1-Methylbenzimidazole-2-sulfonyl fluoride makes it unique and more versatile in various chemical and biological applications .

Propiedades

IUPAC Name |

1-methylbenzimidazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONYAXKUPYPLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)

![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)

![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)

![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)

![3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)